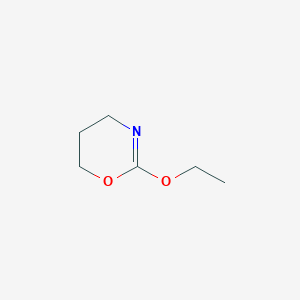
2-Ethoxy-5,6-dihydro-4h-1,3-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5,6-dihydro-4H-1,3-oxazine is a heterocyclic organic compound that features a six-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5,6-dihydro-4H-1,3-oxazine typically involves the condensation of 3-aminopropanol with ethyl carboxylates under solvent-free conditions and microwave irradiation. This method is known for its efficiency, yielding the desired product in moderate to good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of oxazine N-oxides.
Reduction: Formation of dihydrooxazines.
Substitution: Formation of substituted oxazines with different functional groups.
Applications De Recherche Scientifique
2-Ethoxy-5,6-dihydro-4H-1,3-oxazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5,6-dihydro-4H-1,3-oxazine involves its interaction with various molecular targets. The compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to its observed biological activities .
Comparaison Avec Des Composés Similaires
2-Oxazolines: These compounds share a similar ring structure but differ in the position of the oxygen and nitrogen atoms.
Morpholine: A tetrahydro-1,4-oxazine that is widely used in pharmaceuticals and agrochemicals.
Benzoxazines: These compounds contain a fused benzene ring and are used in the production of high-performance polymers.
Uniqueness of 2-Ethoxy-5,6-dihydro-4H-1,3-oxazine: The presence of the ethoxy group in this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
79493-70-2 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
2-ethoxy-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C6H11NO2/c1-2-8-6-7-4-3-5-9-6/h2-5H2,1H3 |
Clé InChI |
HUJSCRIBPPIZQQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
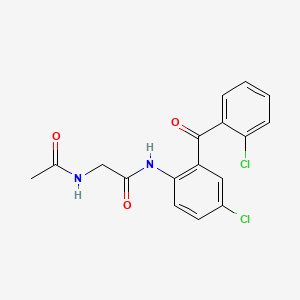
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
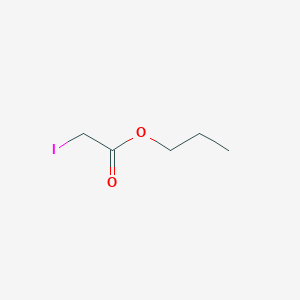

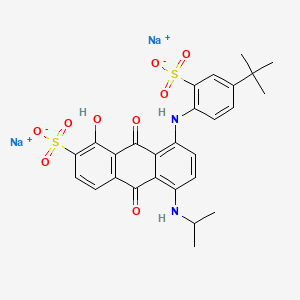

![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)


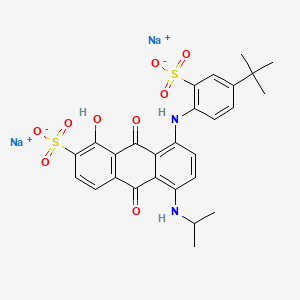
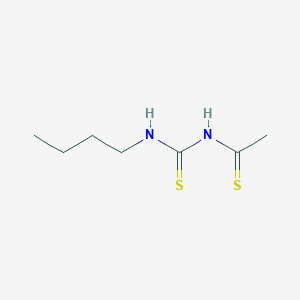
![1H-Indeno[2,1-C][1,2]oxazole](/img/structure/B14435942.png)

